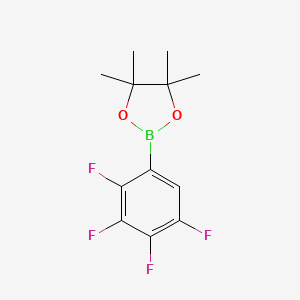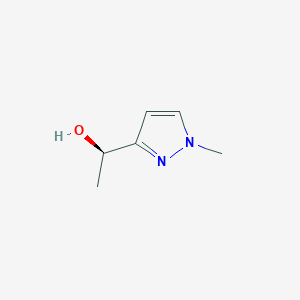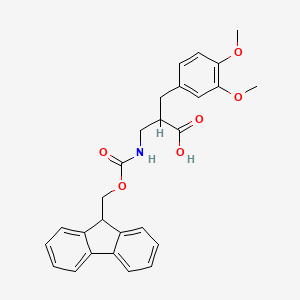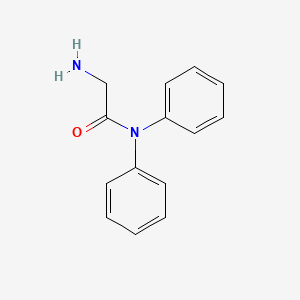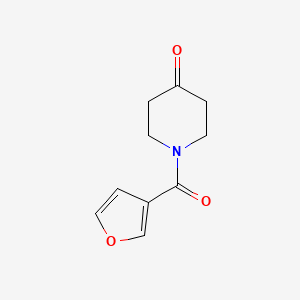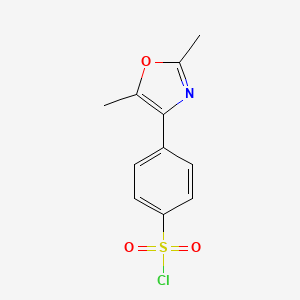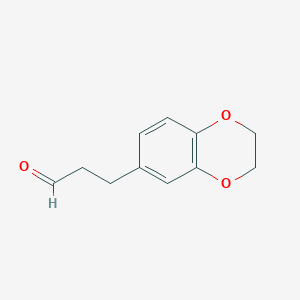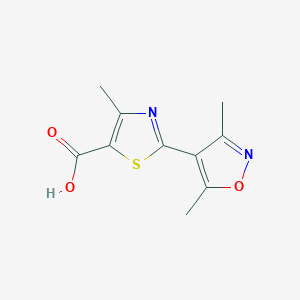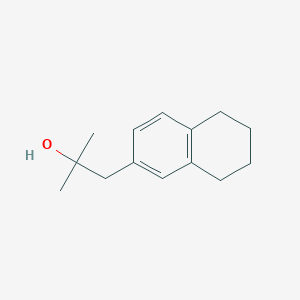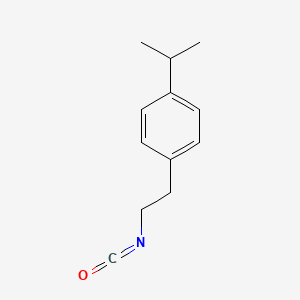
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene
Übersicht
Beschreibung
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to a benzene ring substituted with an isopropyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene can be synthesized through several methods, including the reaction of 4-(propan-2-yl)benzene-1-carboxylic acid with phosgene to form the corresponding acid chloride, followed by reaction with ethylamine to yield the isocyanate derivative. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base to neutralize the generated hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form a corresponding urea derivative.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.
Common Reagents and Conditions:
Oxidation reactions typically involve the use of oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions often require the presence of a base or acid to facilitate the reaction.
Major Products Formed:
Urea Derivatives: Resulting from the oxidation of the isocyanate group.
Primary Amines: Formed through the reduction of the isocyanate group.
Urethanes and Ureas: Produced by the reaction of the isocyanate group with alcohols and amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene finds applications in various fields of scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Medicine: Utilized in the design of drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and polymers due to its reactivity and adhesive properties.
Wirkmechanismus
The mechanism by which 1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively. These reactions proceed through the nucleophilic attack on the electrophilic carbon of the isocyanate group, followed by the rearrangement of the double bond to form the final product.
Molecular Targets and Pathways Involved:
Nucleophiles: Alcohols and amines are common nucleophiles that react with the isocyanate group.
Pathways: The formation of urethanes and ureas involves the nucleophilic substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isocyanatoethyl)-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:
Isocyanatoethyl Methacrylate: Similar reactivity due to the presence of an isocyanate group, but differs in the presence of a methacrylate group.
1-(2-Isocyanatoethyl)naphthalene: Similar isocyanate functionality but differs in the aromatic ring structure.
2-Isocyanatoethyl Acrylate: Similar reactivity with the isocyanate group, but differs in the presence of an acrylate group.
These compounds share the common feature of having an isocyanate group, but their unique structural differences lead to variations in their reactivity and applications.
Eigenschaften
IUPAC Name |
1-(2-isocyanatoethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(2)12-5-3-11(4-6-12)7-8-13-9-14/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECMMGXRMUTJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082435-41-3 | |
| Record name | 1-(2-isocyanatoethyl)-4-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


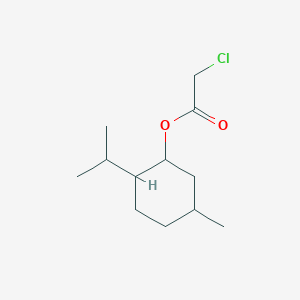
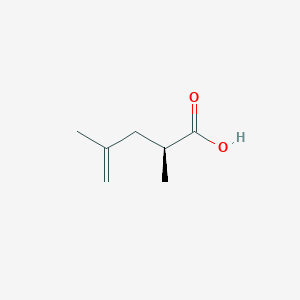
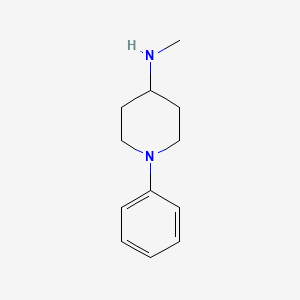
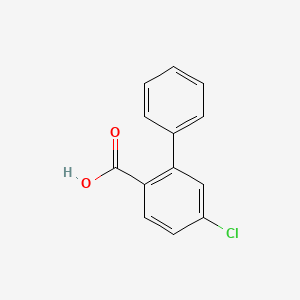
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)
